molecular formula C15H14ClNO6S B3010894 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid CAS No. 706776-66-1

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid

Cat. No.: B3010894
CAS No.: 706776-66-1
M. Wt: 371.79
InChI Key: GFUBLHHOMZSCNI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamido group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamido linkage .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with amino acid residues in proteins, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO6S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)17-11-6-4-3-5-9(11)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUBLHHOMZSCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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